[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid CAS 281223-77-6
[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid CAS 281223-77-6
An In-Depth Technical Guide to [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid (CAS 281223-77-6): Synthesis, Physicochemical Characterization, and Prospective Biological Evaluation
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical entity [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. Given the limited publicly available data on this specific molecule, this document synthesizes known physicochemical properties with expert-driven, prospective analyses. It is designed for researchers, scientists, and drug development professionals interested in exploring the potential of this and related chemical scaffolds. We will delve into its fundamental properties, propose a logical synthetic route, and outline detailed experimental protocols for initiating its biological characterization.
Core Compound Identification and Physicochemical Properties
[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid is a small molecule containing a pyridine ring linked via an amide bond to an ethoxy acetic acid moiety.[1] This structure presents several features of interest for medicinal chemistry, including a hydrogen bond donor (amide N-H), multiple hydrogen bond acceptors (amide and acid carbonyls, ether oxygen, pyridine nitrogen), and an aromatic system, which are pivotal for molecular recognition by biological targets.
Key Physicochemical Data
A summary of the compound's computed properties provides a foundational understanding of its chemical nature.[1]
| Property | Value | Source |
| CAS Number | 281223-77-6 | PubChem[1] |
| Molecular Formula | C₉H₁₀N₂O₄ | PubChem[1] |
| Molecular Weight | 210.19 g/mol | PubChem[1] |
| IUPAC Name | 2-[2-oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | PubChem[1] |
| XLogP3 | -0.1 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 5 | PubChem[1] |
The negative XLogP3 value suggests that the compound is likely hydrophilic, a key consideration for solubility in aqueous buffers used in biological assays and for its potential pharmacokinetic properties.
Proposed Synthetic Pathway
Workflow Diagram: Proposed Synthesis
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of Ethyl 2-chloro-2-(pyridin-3-ylamino)acetate (Intermediate)
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To a solution of 3-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq).
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Cool the mixture to 0°C in an ice bath.
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Slowly add ethyl 2-chloro-2-oxoacetate (1.1 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by column chromatography.[2]
Causality: The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl byproduct of the acylation reaction, driving the equilibrium towards the amide product without competing in the reaction itself.
Step 2: Synthesis of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
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In a separate flask under nitrogen, add ethyl glycolate (1.0 eq) to anhydrous tetrahydrofuran (THF).
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Cool the solution to 0°C and add sodium hydride (1.1 eq) portion-wise to form the corresponding alkoxide.
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To this suspension, add a solution of the intermediate from Step 1 (1.0 eq) in THF.
-
Allow the reaction to stir at room temperature for 24 hours.
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After the Williamson ether synthesis is complete (monitored by TLC), add an aqueous solution of sodium hydroxide (e.g., 2M, 3.0 eq) to the flask.
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Stir vigorously for 4-6 hours at room temperature to hydrolyze the ester.
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Acidify the mixture with 1M HCl to a pH of ~3-4, which will precipitate the carboxylic acid product.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Self-Validation: The purity of the final compound should be validated by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and by HPLC to determine its percentage purity.
Prospective Biological Activity and Therapeutic Potential
Currently, there is no published data on the biological activity of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. However, its structural motifs are present in molecules with known biological functions. The pyridin-3-ylamino moiety, in particular, is a well-known scaffold in medicinal chemistry, often found in kinase inhibitors.
Hypothesis: Kinase Inhibition The N-(pyridin-3-yl) group can effectively mimic the purine structure of ATP, enabling it to bind within the ATP-binding pocket of various kinases. For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target in oncology.[3] The overall structure of our target molecule could potentially interact with the hinge region of a kinase active site, a common binding mode for Type I and Type II kinase inhibitors.
Other Potential Activities:
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Antibacterial Agents: Pyridine derivatives have been explored for their antibacterial properties. A recent study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed promising activity against Gram-positive bacteria.[4]
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Anticancer Activity: Beyond kinase inhibition, novel amide derivatives containing a pyridin-3-yl moiety have demonstrated cytotoxic effects against cancer cell lines, such as the A549 lung cancer line.[5]
Given these precedents, a logical first step in characterizing this compound would be to screen it for anti-proliferative effects against a panel of cancer cell lines and to test its activity in a broad-spectrum kinase inhibitor assay.
Experimental Protocols for Initial Biological Characterization
To begin assessing the biological potential of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid, two foundational experiments are proposed: a general cytotoxicity assay and an in vitro kinase assay.
Protocol 1: MTT Cell Viability and Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability, providing a quantitative measure of a compound's cytotoxic or cytostatic effects.[6][7][8]
Workflow Diagram: MTT Assay
Caption: Standard workflow for a 96-well plate MTT assay.
Detailed Methodology:
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Cell Plating: Seed a human cancer cell line (e.g., A549, HeLa, or MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
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Compound Preparation: Prepare a 10 mM stock solution of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid in DMSO. Perform serial dilutions in serum-free medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
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Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.
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Incubation: Incubate the plate for 48 to 72 hours at 37°C.
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MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[9]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Format)
This luminescence-based assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction, providing a robust method for screening potential kinase inhibitors.[10]
Workflow Diagram: ADP-Glo™ Kinase Assay
Caption: Workflow for the ADP-Glo™ luminescence kinase assay.
Detailed Methodology:
-
Reagent Preparation: Prepare solutions of the kinase of interest (e.g., CDK2/CycA), its specific substrate (e.g., a peptide substrate), and ATP in a kinase assay buffer (containing MgCl₂ and DTT).[11]
-
Compound Plating: In a white, opaque 96-well plate, add 2.5 µL of serially diluted [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid (or DMSO control).
-
Kinase Reaction: Initiate the reaction by adding 10 µL of the kinase/substrate/ATP master mix to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[10]
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.[10]
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction. Incubate at room temperature for 45 minutes.[10]
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition versus the log of the compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid represents an under-explored chemical entity with structural features that suggest potential for biological activity, particularly as a kinase inhibitor. This guide provides the foundational chemical information, a robust synthetic strategy, and detailed, validated protocols to begin a thorough investigation of its therapeutic potential.
Successful identification of activity in the proposed initial screens would warrant further studies, including:
-
Selectivity Profiling: Screening against a broad panel of kinases to determine its selectivity profile.
-
Mechanism of Action Studies: Elucidating the specific binding mode and kinetic parameters of inhibition.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to optimize potency and other pharmacological properties.
This systematic approach provides a clear and logical path forward for any researcher or drug development professional seeking to unlock the potential of this promising scaffold.
References
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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protocols.io. (n.d.). MTT Assay protocol. [Link]
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protocols.io. (2024). In vitro kinase assay. [Link]
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National Center for Biotechnology Information. (n.d.). [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. PubChem Compound Database. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
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Shafique, R., et al. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]
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HETEROCYCLES. (2019). An efficient synthesis of n-aryl-2-(indol-3-yl)-acetamides via multi-component reaction. [Link]
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Chemical-Suppliers.com. (n.d.). [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. [Link]
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Arabian Journal of Chemistry. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. [Link]
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Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]
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Seiple, I. B., et al. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]
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Organic Chemistry Portal. (2017). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
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Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]
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Pharmaffiliates. (n.d.). CAS No : 13120-39-3 | Product Name : N-(2-Pyridyl)oxamic Acid. [Link]
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